molecular formula C18H28O11 B12373452 7|A-O-Methylmorroniside

7|A-O-Methylmorroniside

Cat. No.: B12373452
M. Wt: 420.4 g/mol
InChI Key: IZODPOCIKVLNIL-ZMBMZZJNSA-N
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Description

7|A-O-Methylmorroniside is a naturally occurring iridoid glycoside found in the fruits of Cornus officinalis, a plant widely used in traditional Chinese medicine. This compound is known for its potential bioactive properties, including anti-inflammatory and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7|A-O-Methylmorroniside typically involves the methylation of morroniside. This process can be catalyzed by molecular iodine in acetone, resulting in the formation of 7-O-alkyl ether derivatives . The reaction conditions are generally mild and neutral, making it a straightforward synthesis.

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from the dried ripe sarcocarp of Cornus officinalis. The extraction process involves repeated silica gel vacuum liquid chromatography using methanol/dichloromethane as solvents .

Chemical Reactions Analysis

Types of Reactions: 7|A-O-Methylmorroniside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic reagents such as sodium methoxide.

Major Products Formed: The major products formed from these reactions include various methylated and demethylated derivatives of this compound .

Mechanism of Action

The mechanism of action of 7|A-O-Methylmorroniside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific methylation, which enhances its bioactivity compared to its non-methylated counterparts. This unique structural modification contributes to its potent anti-inflammatory and neuroprotective effects .

Properties

Molecular Formula

C18H28O11

Molecular Weight

420.4 g/mol

IUPAC Name

methyl (1S,3R,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11+,12+,13+,14-,15+,17-,18-/m0/s1

InChI Key

IZODPOCIKVLNIL-ZMBMZZJNSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Origin of Product

United States

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